1-Boc-2-氧代哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

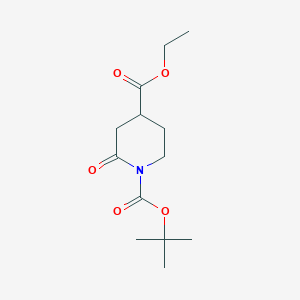

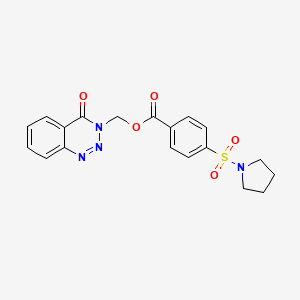

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a chemical compound with the CAS Number: 1313498-26-8 . It has a molecular weight of 271.31 . It is a white to yellow solid, or colorless to yellow liquid . This compound can be used as a key intermediate in the preparation of 4-oxopipecolic acid enantiomer, a non-proteinogenic amino acid having antibiotic activity .

Molecular Structure Analysis

The empirical formula of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is C13H21NO5 . The InChI code is 1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis

The physical form of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a solid with a melting point of 42-47 °C . It has a density of 1.135 g/mL at 25 °C . The storage temperature is 2-8°C .科学研究应用

复杂化合物的合成

该化合物被用作复杂分子合成中的中间体。例如,与1-Boc-2-氧代哌啶-4-羧酸乙酯密切相关的N-苄基-3-氧代哌啶-4-羧酸乙酯,在多步反应中用于制备特定的化合物,如叔丁基4-氨基甲酰基-3-甲氧基亚氨基-4-甲基哌啶-1-羧酸乙酯。这些反应涉及一系列过程,如氢化、保护、甲基化、肟化、水解、酯化和氨解,展示了该化合物在复杂分子结构开发中的作用(Wang等,2008)。

催化反应

1-Boc-2-氧代哌啶-4-羧酸乙酯参与催化过程。例如,它参与碘催化的合成反应。在一项研究中,通过使用芳香醛、蒽-2-胺和4-氧代哌啶-1-羧酸乙酯的三组分反应制备了一系列衍生物,其中碘充当催化剂。这种方法因其反应条件温和、收率好、操作简单以及不需要金属催化剂而备受关注(Jiang等,2012)。

立体化学研究

该化合物还在研究化学反应的立体化学方面发挥作用。在一项研究中,甲基(乙基)1-苄基-4-氧代哌啶-3-羧酸酯与各种α,β-不饱和羰基化合物的迈克尔反应导致形成特定产物。这些研究不仅探索了反应结果,还深入研究了反应的立体化学复杂性(Vafina等,2003)。

X射线粉末衍射研究

1-Boc-2-氧代哌啶-4-羧酸乙酯在X射线粉末衍射研究中非常重要,用于确定复杂分子的晶体结构。例如,据报道,使用1-Boc-2-氧代哌啶-4-羧酸乙酯合成的化合物的X射线粉末衍射数据,是为了了解诸如1-(4-甲氧基苯基)-7-氧代-6-[4-(2-氧代哌啶-1-基)苯基]-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸乙酯等化合物的分子结构和纯度(Wang等,2017)。

安全和危害

未来方向

作用机制

Target of Action

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a key intermediate in the preparation of 4-oxopipecolic acid enantiomer . The primary target of this compound is the biochemical pathway that leads to the synthesis of 4-oxopipecolic acid, a non-proteinogenic amino acid .

Mode of Action

The compound interacts with its targets by participating in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This interaction results in the synthesis of 2, 2, 2-trichloromethylcarbinols .

Biochemical Pathways

The affected pathway is the synthesis of 4-oxopipecolic acid enantiomer . The downstream effects include the production of 2, 2, 2-trichloromethylcarbinols .

Result of Action

The molecular effect of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate’s action is the production of 2, 2, 2-trichloromethylcarbinols

生化分析

Biochemical Properties

It is known to participate in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .

Molecular Mechanism

It is known to be involved in the synthesis of 2, 2, 2-trichloromethylcarbinols

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECXBXMFQBFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2631986.png)

![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate](/img/structure/B2631998.png)

![1-(4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2632002.png)

![1-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2632007.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)